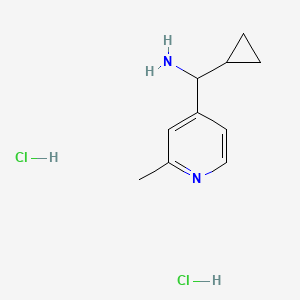

![molecular formula C6H5BrClN3 B2938915 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide CAS No. 2198795-14-9](/img/structure/B2938915.png)

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a compound used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves several steps. Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been detected for monitoring pH value (3.0–7.0) .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a fused bicyclic 5,6 heterocycle . The empirical formula is C7H5ClN2 and the molecular weight is 152.58 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 153.57 . The IUPAC name is 6-chloroimidazo[1,2-a]pyrimidine .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

One area of application involves the synthesis and evaluation of antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activities against various microorganisms. For instance, Revanker et al. (1975) reported the preparation of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines, with 5-n-Octylaminoimidazo[1,2-a]pyrimidine showing notable activity against all tested microorganisms (Revanker, Matthews, & Robins, 1975).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Derivatives of benzimidazole, which share a structural similarity with 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide, have been studied for their effectiveness in inhibiting the corrosion of metals. Khaled (2003) demonstrated that benzimidazole derivatives effectively suppress iron corrosion in hydrochloric acid solutions, suggesting potential applications for this compound derivatives in protecting metal surfaces (Khaled, 2003).

DNA Replication Inhibition

Furthermore, compounds related to this compound have been explored for their ability to selectively inhibit DNA replication. For example, 6-(p-hydroxyphenylazo)-uracil, an azopyrimidine, has been shown to selectively and completely inhibit the replication of bacterial DNA, indicating a potential application in antimicrobial strategies without affecting the metabolism of other cellular macromolecules (Brown, 1970).

Catalytic Studies

In catalysis, derivatives of imidazo[1,2-a]pyrimidines have been synthesized for use in catalytic applications. Danopoulos, Winston, and Motherwell (2002) synthesized 2,6-bis(arylimidazolium)pyridine dibromide derivatives, which were used to prepare ruthenium ‘pincer’ complexes. These complexes showed catalytic activity in the transfer hydrogenation of carbonyl compounds, underscoring the versatility of imidazo[1,2-a]pyrimidine derivatives in catalytic processes (Danopoulos, Winston, & Motherwell, 2002).

Direcciones Futuras

The future directions for research on 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide could involve further exploration of its applications in medicinal chemistry, particularly in the treatment of tuberculosis . Additionally, the development of fluorescent probes based on this compound could greatly promote the field of fluorescent imaging .

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-a]pyrimidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKXEFYMOVXLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

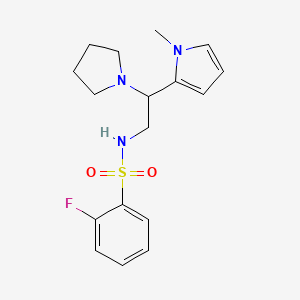

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2938832.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2938836.png)

![2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2938839.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2938840.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2938841.png)

![6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B2938843.png)

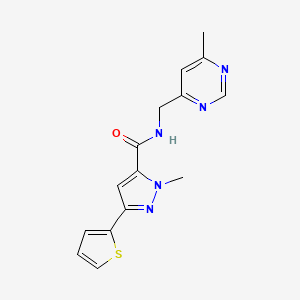

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2938844.png)

![N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2938846.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride](/img/structure/B2938850.png)

![t-Butyl {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B2938853.png)

![1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid](/img/structure/B2938854.png)